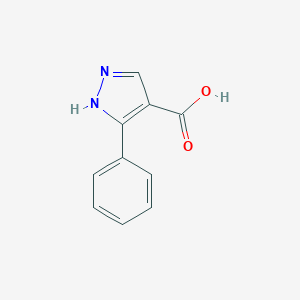

3-phenyl-1H-pyrazole-4-carboxylic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-phenyl-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTJKUYVFSBOMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399786 | |

| Record name | 3-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5504-65-4 | |

| Record name | 3-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Phenyl 1h Pyrazole 4 Carboxylic Acid and Its Derivatives

Conventional Synthetic Routes to the 3-phenyl-1H-pyrazole-4-carboxylic acid Core.arkat-usa.orgumich.edu

Conventional methods for synthesizing the this compound core typically rely on established chemical transformations. These routes often involve the initial formation of a pyrazole (B372694) ring system, which is subsequently functionalized.

Approaches involving 3-phenyl-1H-pyrazole-4-carbaldehyde Intermediates.arkat-usa.orgktu.edursc.org

A common and versatile strategy for the synthesis of this compound involves the use of 3-phenyl-1H-pyrazole-4-carbaldehyde as a key intermediate. arkat-usa.orgktu.edu This aldehyde can be synthesized through various methods, including the Vilsmeier-Haack reaction. nih.govumich.edu For instance, the reaction of appropriate phenylhydrazones with a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide) yields the corresponding 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes. umich.edu Another approach involves the functionalization of pre-existing pyrazole rings. For example, 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde can be prepared and subsequently used as a precursor. ktu.edu

Oxidation of Pyrazole-4-carbaldehydes to Carboxylic Acids.nih.govmdpi.comyoutube.com

Once the 3-phenyl-1H-pyrazole-4-carbaldehyde intermediate is obtained, the next crucial step is its oxidation to the corresponding carboxylic acid. This transformation is a standard procedure in organic synthesis. A study comparing conventional heating with microwave-assisted organic synthesis (MAOS) for the oxidation of phenyl-1H-pyrazole-4-carbaldehyde to phenyl-1H-pyrazole-4-carboxylic acid found that MAOS provided improved yields and significantly shorter reaction times. nih.gov While conventional heating for 1 hour at 80°C resulted in yields of 48-85%, MAOS at the same temperature for just 2 minutes yielded 62-92% of the desired carboxylic acid. nih.gov

| Method | Temperature | Time | Yield |

|---|---|---|---|

| Conventional Heating | 80°C | 1 hour | 48-85% |

| Microwave-Assisted (MAOS) | 80°C | 2 minutes | 62-92% |

Vilsmeier Formylation of Semicarbazones and Subsequent Oxidations.arkat-usa.org

The Vilsmeier-Haack reaction is a powerful tool for the formylation of various aromatic and heterocyclic compounds, including pyrazoles. nih.govmdpi.com This reaction can be applied to semicarbazones to generate pyrazole-4-carbaldehydes. For instance, the formylation of semicarbazones derived from appropriate ketones can lead to the formation of 3-substituted pyrazole-4-carbaldehydes. umich.edu This method offers a direct route to the aldehyde precursor, which can then be oxidized to the carboxylic acid. The Vilsmeier reagent, typically formed from phosphorus oxychloride and dimethylformamide, is used to effect this transformation. nih.govmdpi.com Research has shown the successful synthesis of 1,3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes from the corresponding 5-chloro-1H-pyrazoles using this method. arkat-usa.org

Synthesis from Furandiones and Hydrazines

An alternative approach to the pyrazole core involves the condensation reaction between furandiones and hydrazines. Research has demonstrated that the reaction of furan-2,3-diones with arylhydrazines in refluxing benzene (B151609) can provide access to pyrazole derivatives. nih.gov This method represents a distinct pathway to the pyrazole ring system, which can then be further functionalized to introduce the desired carboxylic acid group at the 4-position.

Modern and Green Synthetic Strategies for this compound Derivatives.nih.govclockss.org

In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and sustainable synthetic methods. These modern approaches aim to reduce reaction times, improve yields, and minimize waste.

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique for accelerating organic reactions. nih.govnih.gov This method has been successfully applied to the synthesis of this compound derivatives, offering significant advantages over conventional heating methods. nih.gov

A comparative study highlighted the benefits of MAOS in both the synthesis of the pyrazole ring and the subsequent oxidation of the 4-formyl group. For the synthesis of phenyl-1H-pyrazoles, MAOS at 60°C for 5 minutes with a power of 50 W resulted in yields of 91-98%, a substantial improvement over the 72-90% yields obtained with conventional heating at 75°C for 2 hours. nih.gov Similarly, the oxidation of the corresponding carbaldehyde to the carboxylic acid was significantly more efficient under microwave irradiation, with yields of 62-92% achieved in just 2 minutes at 80°C, compared to 48-85% after 1 hour of conventional heating. nih.gov These findings underscore the potential of MAOS to enhance the efficiency and sustainability of synthesizing this important class of compounds.

| Method | Temperature | Time | Yield |

|---|---|---|---|

| Conventional Heating | 75°C | 2 hours | 72-90% |

| Microwave-Assisted (MAOS) | 60°C | 5 minutes | 91-98% |

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound scaffold is crucial for modulating its physicochemical properties and biological activity. This is achieved through various synthetic strategies that allow for the introduction of diverse substituents at different positions of the pyrazole ring and through derivatization of the carboxylic acid group.

Strategies for Introducing Varied Substituents

A common strategy for introducing substituents onto the pyrazole core involves the use of pre-functionalized starting materials. For example, substituted acetophenones can be used as precursors to generate a variety of 3-aryl-1H-pyrazole-4-carbaldehydes, which can then be oxidized to the corresponding carboxylic acids. researchgate.netsemanticscholar.org

Another powerful method for introducing substituents is through palladium-catalyzed cross-coupling reactions on a pre-formed pyrazole ring. This approach allows for the introduction of aryl, heteroaryl, and alkyl groups at specific positions. For instance, 3-triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo Suzuki coupling with various boronic acids to introduce a range of substituents at the 3-position. ktu.edu

The Vilsmeier-Haack reaction is a versatile tool for the formylation of pyrazole rings, providing a handle for further functionalization. semanticscholar.orgnih.gov This reaction has been used to synthesize 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives from the corresponding hydrazones. semanticscholar.org

| Starting Material | Reagents and Conditions | Product | Reference |

| Substituted Acetophenones | Hydrazides, Vilsmeier-Haack Reagent (DMF/POCl3) | 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives | semanticscholar.org |

| 3-Triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde | (Hetero)aryl boronic acids, Pd catalyst | 3-Substituted-1-phenyl-1H-pyrazole-4-carbaldehydes | ktu.edu |

| Semicarbazones of acetophenones | Vilsmeier formylation, KMnO4 oxidation | 3-Aryl-substituted pyrazole-4-carboxylic acids | researchgate.net |

Derivatization via Carboxylic Acid Functional Group

The carboxylic acid group of this compound is a versatile functional handle for a wide range of transformations. It can be readily converted into esters, amides, and other derivatives, allowing for the exploration of a broad chemical space. niscpr.res.in

The reaction of 1H-pyrazole-3-carboxylic acid derivatives with Grignard reagents, such as methylmagnesium chloride, can lead to the formation of various substituted pyrazoles, including vinyl, monohydroxy, and diol derivatives. niscpr.res.in This demonstrates the reactivity of the carboxylic acid group and its potential for creating complex molecular architectures.

Preparation of Esters and Amides

The synthesis of esters and amides from this compound is a common strategy for generating derivatives with potential biological activity. Standard esterification and amidation conditions are generally applicable. For example, the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst or a coupling agent can yield the corresponding ester. Similarly, amides can be prepared by reacting the carboxylic acid with an amine using a suitable coupling agent.

Recent advances in catalysis have provided novel methods for the synthesis of amides. For example, a palladium-catalyzed reaction has been developed for the conversion of nitriles to primary amides in the presence of acetamide. organic-chemistry.org Photocatalysis has also emerged as a powerful tool for the synthesis of α-arylated carboxylic acids, esters, and amides from α-trifluoromethyl alkenes. nih.gov

| Derivative | Synthetic Method | Starting Materials | Reference |

| Esters | Reaction with an alcohol and acid catalyst/coupling agent | This compound, alcohol | organic-chemistry.org |

| Amides | Reaction with an amine and coupling agent | This compound, amine | organic-chemistry.org |

| α-Arylated Esters and Amides | Organophotocatalytic multicomponent synthesis | α-Trifluoromethyl alkenes, alkyltrifluoroborates, water, alcohols/amines | nih.gov |

Thionation Reactions for Pyrazole-4-carbothioamides

Thionation reactions are used to convert the carbonyl group of an amide into a thiocarbonyl group, yielding a thioamide. This transformation is typically achieved using reagents such as Lawesson's reagent or phosphorus pentasulfide. The resulting pyrazole-4-carbothioamides are valuable intermediates and have been investigated for their own biological activities. While specific examples for the thionation of 3-phenyl-1H-pyrazole-4-carboxamides are not detailed in the provided context, this is a general and well-established transformation in organic synthesis.

Chemical Reactivity and Transformation Pathways of 3 Phenyl 1h Pyrazole 4 Carboxylic Acid Derivatives

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the pyrazole (B372694) ring is a key site for synthetic modifications. Its reactivity is typical of carboxylic acids, allowing for transformations into various derivatives such as esters, amides, and acid chlorides.

Esterification and Amidation Reactions

The carboxylic acid moiety of 3-phenyl-1H-pyrazole-4-carboxylic acid derivatives can be readily converted into esters and amides. Esterification is typically achieved by reacting the corresponding pyrazole-3-carboxylic acid chloride with alcohols. researchgate.net For instance, the reaction of 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chloride with a variety of alcohols in the presence of a catalytic amount of pyridine (B92270) yields the corresponding esters. researchgate.net This method, known as the Schotten-Baumann reaction, has been successfully employed to synthesize a series of ester derivatives. dergipark.org.tr

Similarly, amidation can be carried out by reacting the acid chloride with amines. dergipark.org.trniscpr.res.in The reaction of 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonyl chloride with various amines and ureas has been shown to produce the corresponding amides and carbo-urea derivatives. dergipark.org.tr These reactions are often performed in a suitable solvent like xylene. dergipark.org.tr Direct amidation of the carboxylic acid is also possible, sometimes facilitated by coupling agents or catalysts. nih.govmdpi.com

Table 1: Examples of Esterification and Amidation Reactions

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| 4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chloride | Alcohols | Ester | researchgate.net |

| 4-Benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonyl chloride | Amines/Ureas | Amide/Carbo-urea | dergipark.org.tr |

| 5-Bromothiophene carboxylic acid | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Amide | nih.gov |

Conversion to Acid Chlorides and Subsequent Nucleophilic Attack

The conversion of the carboxylic acid to a more reactive acid chloride is a common strategy to facilitate further transformations. libretexts.orglibretexts.org Thionyl chloride (SOCl₂) is frequently used for this purpose, converting the hydroxyl group of the carboxylic acid into a good leaving group and allowing for nucleophilic acyl substitution by the chloride ion. libretexts.orglibretexts.org

Once formed, the pyrazole-3-carbonyl chloride is a versatile intermediate that readily reacts with a variety of nucleophiles. eurekaselect.com Besides the aforementioned alcohols and amines, these acid chlorides can react with other nucleophiles to form a range of derivatives. niscpr.res.ineurekaselect.com For example, they can be used to synthesize carbohydrazides by reacting with hydrazine (B178648). eurekaselect.com

Transformations of the Pyrazole Ring System

The pyrazole ring itself is a robust aromatic system, but it can undergo various transformations, particularly when activated by appropriate substituents. These reactions allow for the functionalization of the heterocyclic core, leading to new molecular scaffolds.

Reactions with Nitrogen-Containing Nucleophiles

The pyrazole ring can react with nitrogen-containing nucleophiles, although this often requires specific conditions or activation. cdnsciencepub.com For instance, theoretical studies have explored the reactivity of pyrazaboles with amines and pyrazoles, suggesting the possibility of ring-opening reactions. cdnsciencepub.com The NH group of the pyrazole ring can be deprotonated by a strong base, making the nitrogen atom nucleophilic and susceptible to reactions with electrophiles. pharmaguideline.com

Grignard Reagent Mediated Functionalizations

Grignard reagents offer a powerful tool for the functionalization of heterocyclic compounds, including pyrazoles. researchgate.net While direct Grignard reactions on the pyrazole ring can be complex, functionalized Grignard reagents can be used to introduce various substituents. uni-muenchen.de For example, the preparation of organomagnesium intermediates with protected azido (B1232118) groups allows for subsequent Grignard reactions and further transformations to synthesize diverse 1,2,3-triazoles. nih.gov

Cyclocondensation Reactions and Ring Transformations

Cyclocondensation reactions are fundamental to both the synthesis and transformation of pyrazole rings. The classic Knorr pyrazole synthesis involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.orgnih.gov Variations of this method, including multicomponent reactions, provide access to a wide variety of substituted pyrazoles. beilstein-journals.orgnih.govresearchgate.net

Furthermore, existing pyrazole derivatives can undergo ring transformations. For example, the reaction of pyrazole-3-carboxylic acid with hydrazines can lead to the formation of fused heterocyclic systems like pyrazolo[3,4-d]pyridazinones. dergipark.org.treurekaselect.com These reactions often proceed through the formation of an intermediate that undergoes intramolecular cyclization.

Table 2: Examples of Pyrazole Ring Transformations

| Reaction Type | Reactants | Product | Reference |

|---|---|---|---|

| Cyclocondensation | 1,3-Dicarbonyl compounds, Hydrazines | Substituted pyrazoles | beilstein-journals.orgnih.gov |

| Ring Transformation | Pyrazole-3-carboxylic acid, Hydrazines | Pyrazolo[3,4-d]pyridazinones | dergipark.org.treurekaselect.com |

| Ring Opening | Pyrazaboles, Amines | Pyrazolylboranes | cdnsciencepub.com |

Regioselectivity and Stereoselectivity in Chemical Transformations

The chemical behavior of this compound and its derivatives is significantly influenced by the arrangement of substituents on the pyrazole ring. The control over the position of incoming groups (regioselectivity) and their spatial orientation (stereoselectivity) is paramount in the synthesis of complex molecules with specific biological or material properties.

Regioselectivity in the Synthesis of Pyrazole Derivatives

The synthesis of substituted pyrazoles often yields a mixture of regioisomers, making regioselective control a critical aspect of their chemistry. The substitution pattern on the pyrazole core is highly dependent on the reaction conditions and the nature of the starting materials.

A key strategy for achieving regioselectivity involves the condensation of β-dicarbonyl compounds or their equivalents with hydrazines. For instance, the synthesis of hydroxy-N-aryl-1H-pyrazole-4-carboxylates demonstrates a clear regiochemical outcome dependent on the synthetic route. The condensation of arylhydrazines with diethyl α-(ethoxymethylidene)malonate typically yields 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates. nih.gov In contrast, achieving the isomeric 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates is more challenging and often requires a multi-step approach. nih.gov

One successful method for the synthesis of the 3-hydroxy regioisomer involves the acylation of hydrazines with methyl malonyl chloride, followed by cyclization. nih.govnih.gov This highlights how the pre-functionalization of the hydrazine or the dicarbonyl component can direct the cyclization to favor a specific regioisomer.

The formylation of the pyrazole ring also presents a regiochemical challenge. The Vilsmeier-Haack reaction on 1-phenyl-1H-pyrazol-3-ol, for example, can be directed to selectively introduce a formyl group at the C4 position, leading to 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. ktu.edu This intermediate serves as a versatile precursor for a variety of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes through the transformation of the hydroxyl group into a triflate, followed by palladium-catalyzed cross-coupling reactions. ktu.eduresearchgate.net

Another powerful method for regioselective synthesis is the 1,3-dipolar cycloaddition. The reaction between tosylhydrazones and nitroalkenes has been shown to produce 3,4-diaryl-1H-pyrazoles with high regioselectivity. rsc.org The regiochemical outcome of this transformation was confirmed through two-dimensional NMR techniques and supported by DFT calculations, which indicated that the observed product resulted from the transition state with the lowest activation energy. rsc.org

The following table summarizes the regioselective synthesis of various pyrazole derivatives:

| Starting Materials | Reaction | Major Regioisomer Product | Reference |

|---|---|---|---|

| Arylhydrazines and Diethyl α-(ethoxymethylidene)malonate | Condensation | 1-Aryl-5-hydroxy-1H-pyrazole-4-carboxylates | nih.gov |

| Hydrazines and Methyl malonyl chloride, then cyclization | Acylation and Cyclization | Methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates | nih.govnih.gov |

| 1-Phenyl-1H-pyrazol-3-ol and DMF/POCl₃ | Vilsmeier-Haack Formylation | 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde | ktu.edu |

| Tosylhydrazones and Nitroalkenes | 1,3-Dipolar Cycloaddition | 3,4-Diaryl-1H-pyrazoles | rsc.org |

Stereoselectivity in Transformations

While regioselectivity in pyrazole synthesis is well-documented, stereoselectivity becomes crucial when chiral centers are present or introduced into the molecule. The development of asymmetric syntheses of pyrazole derivatives is an area of growing interest, particularly for applications in medicinal chemistry and catalysis.

The synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles provides a platform for the generation of asymmetric imine ligands. rsc.org These formyl-substituted pyrazoles can be reacted with chiral amines to produce chiral Schiff base ligands. Such ligands have potential applications in asymmetric catalysis, where the stereochemical outcome of a reaction is controlled by a chiral catalyst. For example, N-(tetrahydropyran-2-yl)-5-(hydroxymethyl)-4-phenylpyrazole, an intermediate in the synthesis of these formyl pyrazoles, is a precursor for new, asymmetric amine ligands. rsc.org

The reactivity of pyrazole-3-carboxylic acid derivatives with Grignard reagents can also lead to the formation of chiral centers. niscpr.res.in For instance, the addition of a Grignard reagent to a ketone can generate a tertiary alcohol, which, if the substituents are appropriate, can be a stereocenter. While the primary focus of such studies has often been on the regiochemical outcome, the potential for diastereoselective or enantioselective transformations exists, especially with the use of chiral auxiliaries or catalysts.

The following table outlines examples where stereoselectivity is a key consideration:

| Precursor | Transformation | Potential Chiral Product | Significance | Reference |

|---|---|---|---|---|

| 3- and 5-Formyl-4-phenyl-1H-pyrazoles | Reaction with chiral amines | Asymmetric imine ligands | Applications in asymmetric catalysis | rsc.org |

| Pyrazole-3-carboxylic acid derivatives | Reaction with Grignard reagents | Chiral tertiary alcohols | Potential for creating stereocenters | niscpr.res.in |

Advanced Spectroscopic and Structural Characterization of 3 Phenyl 1h Pyrazole 4 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. For 3-phenyl-1H-pyrazole-4-carboxylic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments in a solvent such as dimethyl sulfoxide-d6 (DMSO-d6) allows for the complete assignment of proton and carbon signals.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to each type of proton in the molecule. The acidic protons of the carboxylic acid and the pyrazole (B372694) N-H group are typically observed as broad singlets due to hydrogen bonding and exchange phenomena. The proton on the C5 position of the pyrazole ring characteristically appears as a singlet at a downfield chemical shift. The protons of the phenyl group typically appear as a multiplet in the aromatic region of the spectrum. The acidic proton of the carboxylic acid is expected to appear at a very downfield position, often above 12 ppm.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| COOH | ~13.0 | Broad Singlet |

| NH (pyrazole) | Variable, broad | Broad Singlet |

| H5 (pyrazole) | ~8.3-8.6 | Singlet |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is typically found in the 160-170 ppm region. The carbons of the phenyl and pyrazole rings appear in the aromatic region (approximately 110-155 ppm). The specific chemical shifts are influenced by the electronic environment of each carbon atom. For instance, the C3 and C5 carbons of the pyrazole ring, being attached to nitrogen atoms, show distinct chemical shifts.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | ~165 |

| C3 (Pyrazole) | ~154 |

| C5 (Pyrazole) | ~133 |

| C4 (Pyrazole) | ~111 |

| C1' (Phenyl, ipso) | ~132 |

| C2', C6' (Phenyl, ortho) | ~128 |

| C3', C5' (Phenyl, meta) | ~129 |

Note: Chemical shifts are approximate and based on data from analogous structures.

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons within the phenyl ring, helping to differentiate the ortho, meta, and para positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique would definitively link the pyrazole H5 proton to the C5 carbon and each phenyl proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. Key correlations would include the one between the pyrazole H5 proton and the carboxylic acid carbon (C=O), as well as with carbons C3 and C4 of the pyrazole ring. Protons on the phenyl ring would show correlations to other carbons within the ring and potentially to the C3 carbon of the pyrazole, confirming the connectivity of the two ring systems.

NOE (Nuclear Overhauser Effect): NOE spectroscopy identifies protons that are close in space. This can be used to confirm the spatial relationship between the ortho protons of the phenyl ring and the H5 proton of the pyrazole ring.

Pyrazoles unsubstituted on a nitrogen atom can exist in two tautomeric forms. For this compound, this involves the migration of the proton between the N1 and N2 nitrogen atoms, resulting in an equilibrium between the 3-phenyl and 5-phenyl tautomers. NMR spectroscopy is a powerful tool to study this tautomerism. By altering the pH of the solution (e.g., in D₂O), the proton exchange rate can be influenced. At a given pH, if the exchange is slow on the NMR timescale, separate signals for each tautomer might be observed, allowing for their quantification. Changes in the chemical shifts of the pyrazole ring protons and carbons upon pH variation can provide insights into the predominant tautomeric form and the pKa of the relevant functional groups. For 3(5)-phenylpyrazoles, studies have shown that the 3-phenyl tautomer is generally the more stable form in solution.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The presence of the carboxylic acid group gives rise to a very broad O-H stretching band, typically in the 3300-2500 cm⁻¹ region, which often overlaps with C-H stretching vibrations. vscht.czspectroscopyonline.com The carbonyl (C=O) stretch of the carboxylic acid results in a strong, sharp absorption. spectroscopyonline.com The N-H stretch of the pyrazole ring is also observed, typically as a medium-intensity band. Aromatic C-H and C=C stretching vibrations from the phenyl and pyrazole rings are also prominent.

Table 3: FT-IR Spectral Data for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid Dimer) | 3300 - 2500 | Broad, Strong |

| N-H Stretch (Pyrazole) | ~3200 - 3100 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong |

| C=C and C=N Stretches (Aromatic/Pyrazole Rings) | 1600 - 1450 | Medium to Strong |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Medium |

Note: Frequencies are characteristic ranges and can vary based on the sample state (solid/liquid) and intermolecular interactions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, this analysis confirms its molecular identity and provides insights into its chemical stability.

The empirical formula of this compound is C₁₀H₈N₂O₂. This corresponds to a precise molecular weight of 188.18 g/mol . In mass spectrometry, the molecular ion peak (M+) would be observed at an m/z (mass-to-charge ratio) corresponding to this value.

The fragmentation of this compound under mass spectrometry conditions is characteristic of aromatic carboxylic acids. libretexts.org Key fragmentation pathways include the cleavage of bonds adjacent to the carboxyl group. libretexts.orgmiamioh.edu Common fragmentation patterns for carboxylic acids involve the loss of small, stable neutral molecules or radicals:

Loss of a hydroxyl radical (•OH): This results in a prominent peak at M-17.

Loss of a carboxyl group (•COOH): This cleavage leads to a peak at M-45. libretexts.org

Loss of carbon monoxide (CO): Following the initial loss of the hydroxyl radical, the resulting acylium ion can lose CO, leading to a peak at (M-17)-28.

McLafferty Rearrangement: While more common in aliphatic carboxylic acids with a γ-hydrogen, this rearrangement can sometimes occur if the molecular geometry allows, leading to a characteristic fragment ion. youtube.com

The stable phenyl and pyrazole rings also influence fragmentation, with cleavages that preserve these aromatic systems being particularly favored. The resulting mass spectrum is a unique fingerprint of the molecule, confirming its molecular weight and providing evidence for its structural components.

Table 1: Expected Mass Spectrometry Fragments for this compound

| Fragment Lost | Mass of Fragment | Resulting m/z |

| H | 1 | 187 |

| OH | 17 | 171 |

| H₂O | 18 | 170 |

| COOH | 45 | 143 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation and how it packs to form a crystal. nih.gov For this compound, X-ray crystallography offers a detailed view of its solid-state architecture.

Elucidation of Molecular Conformation and Dihedral Angles

The conformation of this compound is primarily defined by the relative orientations of the phenyl ring, the pyrazole ring, and the carboxylic acid group. These orientations are best described by the dihedral angles between the planes of these functional groups.

While the specific crystal structure of the parent compound is not detailed in the provided search results, analysis of closely related derivatives reveals key conformational features. The central point of flexibility is the single bond connecting the phenyl ring to the pyrazole ring. The rotation around this bond results in a non-coplanar arrangement between the two rings. For instance, in 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, the phenyl group is twisted by 48.13 (3)° relative to the plane of the pyrazole and its substituents. nih.gov In another analog, 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, the dihedral angle between the pyrazole and phenyl rings is 18.80 (12)°. nih.govresearchgate.net Studies on other phenylpyrazole derivatives show this angle can vary, often influenced by the steric bulk of other substituents and the demands of crystal packing. cambridge.orgarkat-usa.org

The carboxylic acid group is generally found to be nearly coplanar with the pyrazole ring, a conformation stabilized by resonance. However, slight torsions are common. In 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, the carboxylate group is inclined at 8.51 (14)° with respect to the pyrazole ring. nih.gov

Table 2: Dihedral Angles in Related Phenyl-Pyrazole-Carboxylic Acid Derivatives

| Compound | Groups | Dihedral Angle (°) |

| 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid nih.gov | Phenyl Ring vs. Pyrazole Plane | 48.13 (3) |

| 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid nih.govresearchgate.net | Phenyl Ring vs. Pyrazole Ring | 18.80 (12) |

| 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid nih.gov | Carboxylate Group vs. Pyrazole Ring | 8.51 (14) |

| 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid arkat-usa.org | Phenyl Ring vs. Pyrazole Ring (Molecule 1) | 48.7 |

| 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid arkat-usa.org | Phenyl Ring vs. Pyrazole Ring (Molecule 2) | 51.5 |

Analysis of Hydrogen Bonding Networks and Crystal Packing

The crystal packing of this compound is dominated by a network of hydrogen bonds. The molecule contains both a hydrogen bond donor (the carboxylic acid -OH and the pyrazole N-H) and acceptors (the carbonyl oxygen and the imine-like pyrazole nitrogen). This allows for the formation of robust and predictable supramolecular structures. csic.es

A ubiquitous feature in the crystal structures of carboxylic acids is the formation of centrosymmetric dimers, where two molecules are linked by a pair of O—H···O hydrogen bonds. nih.govcore.ac.uk This R²₂(8) graph set motif is a highly stable arrangement. In addition to this primary interaction, the pyrazole ring's N-H group can act as a hydrogen bond donor, often forming N—H···N or N—H···O bonds with neighboring molecules. cambridge.orgnih.govresearchgate.net

Tautomeric Form Assignment in the Crystalline State

For N-unsubstituted pyrazoles like this compound, the position of the proton on the pyrazole ring is a critical structural question, leading to potential tautomerism. The proton can reside on either of the two nitrogen atoms. In this case, this would lead to 3-phenyl-1H- and 5-phenyl-1H- tautomers.

X-ray crystallography can definitively determine which tautomer is present in the solid state. Studies on the closely related 3(5)-phenylpyrazole have shown that the 3-phenyl tautomer is the form that exists in the solid state. fu-berlin.de This preference is driven by the electronic and steric effects of the substituent. By analogy, it is highly probable that this compound also crystallizes as the 3-phenyl tautomer. In this form, the hydrogen atom is attached to the nitrogen atom further from the phenyl group, which is generally the more thermodynamically stable arrangement. However, in some systems, dynamic proton disorder between the two nitrogen atoms has been observed. nih.gov

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. nih.govresearchgate.net By mapping properties like the normalized contact distance (d_norm) onto the molecular surface, it provides a detailed picture of all close contacts simultaneously.

For molecules like this compound, this analysis reveals the relative importance of different interactions. The bright red spots on the d_norm surface highlight the strongest hydrogen bonds, typically the O—H···O and N—H···N interactions. The analysis also generates a two-dimensional "fingerprint plot," which summarizes the intermolecular contacts as a scatter plot of the distances to the nearest atoms inside (d_i) and outside (d_e) the surface.

In related pyrazole structures, Hirshfeld analysis typically shows that:

O···H/H···O contacts are prominent, corresponding to the strong hydrogen bonds involving the carboxylic acid. cambridge.orgnih.gov

N···H/H···N contacts are also significant, representing the pyrazole-mediated hydrogen bonds. cambridge.orgnih.govnih.gov

H···H contacts often make up the largest percentage of the surface area, representing the numerous van der Waals interactions. nih.govnih.gov

This quantitative breakdown provides a comprehensive understanding of the forces that govern the supramolecular assembly of the compound in the crystalline state. nih.gov

Computational and Theoretical Investigations of 3 Phenyl 1h Pyrazole 4 Carboxylic Acid

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for investigating the intricacies of molecular systems. For 3-phenyl-1H-pyrazole-4-carboxylic acid, DFT calculations, often employing hybrid functionals like B3LYP and basis sets such as 6-311++G(d,p), have been instrumental in elucidating its fundamental characteristics. researchgate.netarkat-usa.org These methods facilitate a detailed understanding of the molecule's behavior at the atomic level.

Geometry Optimization and Electronic Structure Analysis

A crucial first step in computational analysis is the optimization of the molecular geometry to find its most stable conformation. For pyrazole (B372694) derivatives, DFT calculations have been used to determine bond lengths, bond angles, and dihedral angles in the gas phase, which can then be compared to experimental data from X-ray crystallography. arkat-usa.org For instance, studies on similar pyrazole carboxylic acids have shown that DFT can accurately predict the planar conformation of the pyrazole ring and the relative orientation of the phenyl and carboxylic acid groups. nih.govresearchgate.net The electronic structure, which governs the molecule's properties, is also thoroughly investigated. These calculations reveal the distribution of electrons within the molecule, highlighting areas of high and low electron density.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are highly effective in predicting spectroscopic data. Theoretical vibrational frequencies, calculated using methods like B3LYP, can be correlated with experimental FT-IR and Raman spectra. researchgate.net This allows for the assignment of specific vibrational modes to the observed spectral bands, such as the characteristic stretching vibrations of C=O, O-H, N-H, and C-N bonds. researchgate.netjocpr.com Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data, aiding in the structural elucidation of the molecule in solution. researchgate.netjocpr.com

Table 1: Predicted Spectroscopic Data for a Pyrazole Derivative

| Spectroscopic Parameter | Predicted Value | Experimental Value | Reference |

| Vibrational Frequencies (cm⁻¹) | |||

| O-H Stretch | ~3400-3200 (broad) | ~3100-2500 | researchgate.netnih.gov |

| C=O Stretch | ~1700-1680 | ~1680 | jocpr.com |

| C=N Stretch | ~1560-1460 | ~1560-1460 | researchgate.net |

| NMR Chemical Shifts (ppm) | |||

| Carboxylic Acid Proton (¹H) | ~12-13 | ~12.5 | researchgate.net |

| Phenyl Protons (¹H) | ~7.2-7.5 | ~7.3-7.4 | arkat-usa.org |

| Carboxylic Carbon (¹³C) | ~165-170 | ~165 | arkat-usa.org |

| Phenyl Carbons (¹³C) | ~125-130 | ~128-130 | arkat-usa.org |

Note: The values presented are typical ranges observed for similar pyrazole carboxylic acid derivatives and may vary for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and electronic properties. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. nih.gov A smaller gap suggests that the molecule is more likely to be reactive, as less energy is required to excite an electron from the HOMO to the LUMO. libretexts.orgnih.gov For similar pyrazole derivatives, the HOMO-LUMO gap has been calculated to understand their electronic transitions and reactivity. nih.govnih.gov

Reactivity Descriptors and Chemical Selectivity

Based on the energies of the frontier orbitals, various global reactivity descriptors can be calculated. These include electronegativity, chemical hardness, and global softness. These descriptors provide quantitative measures of the molecule's reactivity and help in predicting its behavior in chemical reactions. For example, understanding these descriptors can help predict where electrophilic or nucleophilic attacks are most likely to occur on the molecule, thus explaining its chemical selectivity. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netresearchgate.netproteopedia.org The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. walisongo.ac.id For pyrazole derivatives, MEP maps can highlight the electronegative nitrogen and oxygen atoms as likely sites for interaction with electrophiles, while the hydrogen atoms of the N-H and O-H groups would be regions of positive potential. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. walisongo.ac.id It examines the interactions between filled and vacant orbitals, revealing information about hyperconjugative interactions and charge delocalization. walisongo.ac.id For this compound, NBO analysis can quantify the delocalization of electron density between the pyrazole ring, the phenyl ring, and the carboxylic acid group, providing a deeper understanding of the molecule's stability and electronic communication between its different parts.

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Studies

Computational analysis through Electron Localization Function (ELF) and Local Orbital Locator (LOL) provides profound insights into the electronic structure and bonding characteristics of molecules like this compound. These methods offer a visual representation of electron pair localization, distinguishing between covalent bonds, lone pairs, and core electrons.

Studies on analogous pyrazole structures, such as 1H-pyrazole-3-carboxylic acid, utilize Density Functional Theory (DFT) calculations, often with the B3LYP method and a 6-311++G(d,p) basis set, to perform ELF analysis. researchgate.net The resulting ELF diagrams map the probability of finding an electron pair, with values close to 1.0 indicating high localization, typical for covalent bonds and lone pairs. For the pyrazole ring system, these analyses delineate the C-C, C-N, and N-N covalent bonds and highlight the localization of nitrogen lone pairs, which are crucial to the molecule's chemical behavior and interaction potential. LOL studies provide a complementary view, using the kinetic energy density to map regions of localized orbitals, thereby confirming the bonding patterns and electron-rich zones identified by ELF.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a critical computational tool for identifying and visualizing the weak interactions that govern the supramolecular assembly and crystal packing of this compound. This analysis is often complemented by Hirshfeld surface analysis and Molecular Electrostatic Potential (MEP) mapping.

Hirshfeld surface analysis on structurally similar compounds, such as 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, reveals the relative contributions of different intermolecular contacts. cambridge.org For this class of compounds, H···H, N···H, and O···H interactions can account for nearly 70% of the Hirshfeld surface area, indicating their dominant role in the crystal structure. cambridge.org NCI plots visualize these interactions, showing large, green-colored surfaces for weak van der Waals forces, and smaller, blue or red-colored discs for stronger hydrogen bonds and steric repulsions, respectively.

Molecular Electrostatic Potential (MEP) maps further elucidate the nature of these interactions by plotting the electrostatic potential onto the electron density surface. nih.gov The visualization uses a color spectrum where red indicates regions of negative potential (electron-rich, e.g., around carbonyl oxygen and pyrazole nitrogen atoms), blue indicates positive potential (electron-poor, e.g., around acidic and amine hydrogens), and green or white represents neutral potential. cambridge.orgnih.gov These maps identify the most likely sites for electrophilic and nucleophilic attacks and pinpoint the atoms that will act as hydrogen bond donors and acceptors, which is fundamental to understanding molecular recognition and binding. cambridge.orgnih.gov

Potential Energy Surface (PES) Analysis

Potential Energy Surface (PES) analysis is employed to investigate the conformational landscape of this compound, particularly the rotational barriers and preferred orientations of its constituent parts. A key conformational feature of this molecule is the degree of rotation around the single bond connecting the phenyl and pyrazole rings.

The PES scan maps the molecule's energy as a function of this dihedral angle. While specific PES data for the title compound is not detailed in the provided results, analysis of closely related structures provides insight into the expected findings. For instance, in 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid, the phenyl group is twisted by 48.13° relative to the plane of the pyrazole ring. nih.gov In another derivative, 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, the pyrazole ring's mean plane forms a dihedral angle of 18.80° with the phenyl ring. nih.gov These values represent energy minima on the potential energy surface. The analysis reveals the energy barriers that must be overcome for rotation to occur, thereby defining the molecule's flexibility and its most stable three-dimensional structure under given conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a statistically significant correlation between the structural properties of a series of compounds and their biological activities. ej-chem.orgubaya.ac.id For derivatives of this compound, which exhibit a range of biological effects such as antimicrobial and antifungal activities, QSAR is a powerful tool in drug discovery. ej-chem.orgmdpi.comhrpub.org The method generates mathematical models that can predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent therapeutic agents and prioritizing synthetic efforts. ubaya.ac.id

2D and 3D-QSAR Methodologies (e.g., CoMFA, CoMSIA, Topomer CoMFA)

To explore the relationship between the molecular structure of pyrazole derivatives and their biological activity, various 2D and 3D-QSAR methodologies are employed. Among the most prominent are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net

In a typical 3D-QSAR study, a series of active molecules are structurally aligned and placed in a 3D grid.

CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields at each grid point, generating a matrix of interaction energies that are then correlated with biological activity using statistical methods like Partial Least Squares (PLS). researchgate.net

CoMSIA provides a more comprehensive analysis by calculating not only steric and electrostatic fields but also hydrophobic, hydrogen bond donor, and hydrogen bond acceptor similarity indices. researchgate.net This often leads to more intuitive and easily interpretable models.

The predictive power of these models is rigorously validated using statistical metrics. A high squared correlation coefficient (R²) indicates a good fit of the model to the training data, while a high cross-validated R² (Q²) signifies strong predictive ability. For example, QSAR studies on 1H-pyrazole analogues as EGFR inhibitors have yielded robust models with excellent predictive capacity, such as a CoMFA model with a Q² of 0.664 and a CoMSIA model with a Q² of 0.614. researchgate.net

| QSAR Model Statistics for 1H-Pyrazole Analogues researchgate.net | |

| Model | Q² (Predictive Ability) |

| CoMFA_ES | 0.664 |

| CoMSIA_SHA | 0.614 |

Correlation of Molecular Descriptors with Biological Activity

The core of any QSAR model is the correlation of molecular descriptors with biological activity. These descriptors are numerical values that quantify various physicochemical properties of a molecule derived from its chemical structure. The goal is to develop a mathematical equation that demonstrates how these properties influence the compound's efficacy. ej-chem.orgubaya.ac.id

In 3D-QSAR methods like CoMFA and CoMSIA, the descriptors are the calculated field values at thousands of grid points surrounding the aligned molecules. researchgate.net

CoMFA descriptors: Steric and Electrostatic fields.

CoMSIA descriptors: Steric, Electrostatic, Hydrophobic, H-bond Donor, and H-bond Acceptor fields.

The statistical analysis identifies which of these descriptor fields, and at which spatial locations, have the most significant impact on the biological activity. A reliable QSAR model is one that not only fits the existing data well but also accurately predicts the activity of external test set compounds, confirming the model's robustness and applicability. ubaya.ac.idresearchgate.net

Identification of Pharmacophoric Features for Design Optimization

A major advantage of 3D-QSAR methodologies like CoMFA and CoMSIA is their ability to generate intuitive 3D contour maps. These maps visualize the regions where specific physicochemical properties are correlated with an increase or decrease in biological activity, effectively highlighting the key pharmacophoric features required for optimal interaction with a biological target. researchgate.net

Analysis of these contour maps provides clear guidance for design optimization:

Steric Contour Maps: Green contours indicate regions where bulky substituents are favorable for activity, while yellow contours show areas where steric bulk is detrimental.

Electrostatic Contour Maps: Blue contours identify regions where electropositive groups enhance activity, whereas red contours highlight areas where electronegative groups are preferred. For instance, in a study of pyrazole derivatives, red contours were observed near the pyrazole moiety, suggesting that the addition of electronegative groups in this region would significantly improve biological activity. researchgate.net

Hydrophobic and H-Bonding Maps (CoMSIA): These maps similarly show favorable and unfavorable regions for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor groups.

By interpreting these maps, medicinal chemists can rationally design new derivatives of this compound with a higher probability of possessing enhanced biological potency. researchgate.net

Molecular Docking and Dynamics Simulations

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the potential therapeutic applications of chemical compounds. In the study of this compound and its derivatives, these techniques provide critical insights into their interactions with biological targets at a molecular level. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. aalto.fi This is followed by MD simulations, which offer a dynamic view of the ligand-protein complex, helping to assess its stability and the nature of the interactions over time. aalto.finih.gov These computational approaches are instrumental in rational drug design, allowing for the prediction of binding modes and affinities before extensive laboratory synthesis and testing. mdpi.com

Ligand-Protein Interaction Analysis and Binding Affinity Prediction

A crucial aspect of computational investigation is the detailed analysis of interactions between a ligand, such as a this compound derivative, and its target protein. These interactions, which include hydrogen bonds, hydrophobic interactions, pi-stacking, and electrostatic forces, are fundamental to the stability of the ligand-protein complex. aalto.fi The strength of these interactions collectively determines the binding affinity, which is often quantified by metrics such as binding energy (kcal/mol), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). nih.govjst.go.jp

For instance, molecular docking studies on pyrazole-carboxamide derivatives as carbonic anhydrase inhibitors have revealed that the sulfonamide group can interact directly with the Zn+2 ion in the active site, a key interaction for potent inhibition. nih.gov In another study, N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives were evaluated for their Aurora-A kinase inhibitory activity, with compound 10e showing a significant IC50 value of 0.16±0.03 μM. nih.gov Similarly, investigations into 1H-pyrazole-3-carboxamide derivatives as potential DNA-binding agents predicted binding energies ranging from -28.80 to -49.67 kcal/mol, indicating varying affinities for the DNA minor groove. jst.go.jp The binding affinity of another derivative, 1-phenyl-1H-pyrazole-4-carboxylic acid, to human Hematopoietic prostaglandin (B15479496) D synthase was measured with a Kd of 1.40E+5 nM. bindingdb.org

These predictive models are vital for understanding how modifications to the pyrazole scaffold can enhance or diminish binding to a specific target.

Table 1: Binding Affinity of Various Pyrazole Derivatives

| Derivative | Target | Binding Affinity Metric | Value | Reference |

|---|---|---|---|---|

| N,1,3-triphenyl-1H-pyrazole-4-carboxamide (Compound 10e) | Aurora-A kinase | IC50 | 0.16±0.03 μM | nih.gov |

| Pyrazole-carboxamides (Compound 6a) | hCA I | Ki | 0.063 µM | nih.gov |

| Pyrazole-carboxamides (Compound 6b) | hCA II | Ki | 0.007 µM | nih.gov |

| 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5) | DNA | Binding Energy | -49.67 kcal/mol | jst.go.jp |

| 3-phenyl-1H-5-pyrazolylamide (Compound 14e) | SARS-CoV-2 PLpro | KD | 1.86 μM | nih.gov |

| 1-phenyl-1H-pyrazole-4-carboxylic acid | Hematopoietic prostaglandin D synthase | Kd | 1.40E+5 nM | bindingdb.org |

Identification of Key Residues and Binding Sites

Molecular docking not only predicts binding affinity but also identifies the specific amino acid residues within the protein's binding site that are crucial for interaction. nih.gov Understanding these key residues is essential for designing more selective and potent inhibitors. The phenyl group and the carboxylic acid moiety of the core compound can form specific hydrogen bonds, hydrophobic interactions, or pi-stacking interactions with complementary residues in the target's active site.

For example, in studies of pyrazole-carboxamides targeting human carbonic anhydrase (hCA) isoenzymes, specific interactions with amino acid residues at the entrance of the active site were identified. For the hCA I receptor, interactions were predicted with apolar residues such as Phe91, Leu131, and Ala135. nih.gov For the more strongly inhibited hCA II receptor, interactions with the bulkier residues Phe131 and Val135 were noted to increase the receptor-ligand interaction. nih.gov In another example, docking of pyrazole derivatives of usnic acid into the active site of the PPARγ agonist showed that a lead compound formed three hydrogen bonds and nine hydrophobic interactions within the target's active site. nih.gov

Table 2: Key Residue Interactions for Pyrazole Derivatives

| Derivative Class | Target Protein | Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| Pyrazole-carboxamides | hCA I | Phe91, Leu131, Ala135, Leu141 | Hydrophobic | nih.gov |

| Pyrazole-carboxamides | hCA II | Ile91, Phe131, Val135, Pro202 | Hydrophobic | nih.gov |

| Pyrazole derivatives of Usnic Acid | PPARγ | Not specified | Hydrogen Bonds, Hydrophobic | nih.gov |

| N,1,3-triphenyl-1H-pyrazole-4-carboxamide | Aurora-A kinase | Not specified | Binding to active site | nih.gov |

Virtual Screening and Lead Compound Identification

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com This method is significantly faster and more cost-effective than experimental high-throughput screening. For compounds based on the this compound scaffold, virtual screening can be employed to explore vast chemical spaces and prioritize a smaller, more manageable number of candidates for synthesis and biological testing.

The process often starts with a library of compounds which are then docked into the binding site of a target protein. The compounds are ranked based on their predicted binding affinity or docking score. nih.gov For instance, a virtual screening of pyrazole derivatives of usnic acid against PPARγ agonists identified seven hit compounds from an initial pool of 36. nih.gov Further docking-based screening of these hits led to the identification of a lead compound with a docking score of -9.2 kcal/mol. nih.gov In another effort, a virtual screening strategy was used to discover a hit compound with an N-(3-(5-amino-1H-pyrazol-3-yl)phenyl) benzenesulfonamide (B165840) scaffold targeting the papain-like protease (PLpro) of SARS-CoV-2. nih.gov Subsequent structural modifications based on this hit led to derivatives with improved inhibitory activity. nih.gov These examples highlight how virtual screening serves as a crucial first step in identifying novel lead compounds for further optimization. mdpi.comresearchgate.net

Structure Activity Relationship Sar Studies of 3 Phenyl 1h Pyrazole 4 Carboxylic Acid Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of 3-phenyl-1H-pyrazole-4-carboxylic acid derivatives can be significantly altered by the introduction, removal, or modification of various substituents on the pyrazole (B372694) and phenyl rings. These changes can affect the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its binding affinity to target proteins.

Research into pyrazole derivatives as antifungal agents has shown that specific substitutions are critical for efficacy. For instance, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against several phytopathogenic fungi. mdpi.com The results indicated that many of these compounds displayed moderate to excellent activity. mdpi.com Notably, the compound N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide exhibited higher antifungal activity against seven tested fungi than the commercial fungicide boscalid (B143098). mdpi.comresearchgate.net This highlights the positive impact of the difluoromethyl group at the 3-position of the pyrazole ring and the substituted phenyl amide at the 4-position.

In the context of anti-inflammatory activity, studies on 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes revealed that the nature of the substituent on the N-phenyl ring plays a crucial role. nih.gov Certain derivatives showed activity comparable to the standard drug diclofenac (B195802) sodium, indicating that electronic and steric factors of the substituent are key determinants of anti-inflammatory potential. nih.gov

Furthermore, the development of pyrazole-based inhibitors for enzymes like meprin α and meprin β has provided additional SAR insights. nih.gov Initial evaluations of 3,4,5-substituted pyrazoles showed that a 3,5-diphenylpyrazole (B73989) was highly potent against meprin α. nih.gov Replacing one of the phenyl groups with smaller residues like a methyl or benzyl (B1604629) group led to a decrease in inhibitory activity. nih.gov Conversely, a cyclopentyl group at this position resulted in similar activity to the diphenyl derivative, suggesting that the size and nature of the substituent at this position are critical for potent inhibition. nih.gov

The following table summarizes the impact of various substituents on the biological activity of pyrazole derivatives based on reported research findings.

| Scaffold | Substituent(s) | Biological Activity | Key Finding |

| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | N-(2-(5-bromo-1H-indazol-1-yl)phenyl) | Antifungal | Showed higher activity than boscalid against multiple fungi. mdpi.comresearchgate.net |

| 1-phenyl-3-phenyl-1H-pyrazole-4-carbaldehyde | 4-substituted phenyl at N1 position | Anti-inflammatory | Certain substitutions led to activity comparable to diclofenac. nih.gov |

| 3,5-disubstituted pyrazole | Methyl or benzyl at position 3(5) | Meprin α inhibition | Decreased activity compared to a 3,5-diphenylpyrazole. nih.gov |

| 3,5-disubstituted pyrazole | Cyclopentyl at position 3(5) | Meprin α inhibition | Similar activity to the 3,5-diphenylpyrazole. nih.gov |

Role of the Phenyl Moiety in Biological Interactions

The phenyl group at the 3-position of the pyrazole ring is a significant feature that often plays a pivotal role in the biological interactions of these derivatives. This aromatic ring can engage in various non-covalent interactions with biological targets, including hydrophobic interactions, π-π stacking, and cation-π interactions.

In the context of meprin α and meprin β inhibitors, docking studies have suggested that the aryl moieties at positions 3 and 5 of the pyrazole ring likely target the S1 and S1' pockets of the enzymes. nih.gov The 3,5-diphenylpyrazole derivative demonstrated high inhibitory activity against meprin α, underscoring the importance of these phenyl groups for potent binding. nih.gov

Furthermore, the synthesis of novel N-glycoside phenyl pyrazole derivatives has been explored for antimicrobial applications. hrpub.org The process begins with the synthesis of 3-phenyl-1H-pyrazole-4-carbaldehyde, which serves as a key intermediate. hrpub.org This highlights the foundational role of the 3-phenyl pyrazole core in generating new derivatives with potential biological activities. hrpub.org

The orientation of the phenyl group relative to the pyrazole ring can also influence activity. In the crystal structure of 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, the pyrazole ring's mean plane forms a dihedral angle of 18.80 (12)° with the mean plane of the phenyl ring. nih.gov This specific conformation can affect how the molecule fits into a binding site. Similarly, in 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, the phenyl group is twisted by 48.13 (3)° relative to the plane of the pyrazole ring. nih.gov

The following table details the interactions and significance of the phenyl moiety in different pyrazole derivatives.

| Derivative | Biological Target/Application | Role of Phenyl Moiety | Supporting Evidence |

| 3,5-diphenylpyrazole | Meprin α/β | Targets S1 and S1' pockets | High inhibitory activity against meprin α. nih.gov |

| 3-phenyl-1H-pyrazole-4-carbaldehyde | Antimicrobial agents | Foundational core for synthesis | Used as an intermediate for N-glycoside derivatives. hrpub.org |

| 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | General bioactivity | Influences molecular conformation | Dihedral angle of 18.80 (12)° with the pyrazole ring. nih.gov |

| 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid | General bioactivity | Influences molecular conformation | Twisted by 48.13 (3)° relative to the pyrazole ring. nih.gov |

Influence of Carboxylic Acid Functionalization on Activity

The carboxylic acid group at the 4-position of the pyrazole ring is a key functional group that significantly influences the molecule's properties and biological activity. This acidic moiety can participate in hydrogen bonding and ionic interactions, which are often crucial for anchoring the molecule to its biological target.

In the development of meprin inhibitors, the functionalization of the pyrazole core with a carboxylic acid has been a strategic approach. For pyrazole derivatives with carboxyphenyl moieties, an increased activity against meprin β was observed with a meta-substitution on the phenyl ring. nih.gov Further exploration of carboxylic acid bioisosteres led to a general improvement in activity against meprin β, highlighting the importance of this acidic functional group or its isosteres for potency. nih.gov

Furthermore, the carboxylic acid itself can be a key pharmacophoric feature. Studies on 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid have focused on its synthesis and structural characterization, with the crystal structure showing intermolecular O-H···O hydrogen bonding that generates centrosymmetric dimers. nih.gov This demonstrates the strong hydrogen bonding capability of the carboxylic acid group, which can be critical for receptor binding.

The table below outlines the effects of carboxylic acid functionalization on the activity of pyrazole derivatives.

| Derivative Type | Modification | Biological Target/Activity | Key Outcome |

| Pyrazole with carboxyphenyl moiety | meta-substitution | Meprin β inhibition | Increased activity. nih.gov |

| Pyrazole with carboxylic acid | Replacement with bioisosteres | Meprin β inhibition | General improvement in activity. nih.gov |

| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Conversion to amide | Antifungal | Potent activity against phytopathogenic fungi. mdpi.comresearchgate.net |

| 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | Presence of carboxylic acid | General bioactivity | Forms strong intermolecular hydrogen bonds. nih.gov |

Elucidation of Key Structural Features for Enhanced Potency and Selectivity

The quest for enhanced potency and selectivity in this compound derivatives involves a detailed understanding of the key structural features that govern their interaction with biological targets. This often involves a combination of synthetic chemistry, biological testing, and computational modeling.

For androgen receptor (AR) antagonists based on a 3-phenylpyrazole scaffold, computational methods like comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) have been employed to elucidate the structure-activity relationships. nih.gov These models have helped to identify key structural features highly related to androgenic bioactivity, providing valuable guidance for the design of new and more potent AR antagonists. nih.gov

In the case of meprin inhibitors, SAR studies have revealed that both symmetric and unsymmetric substitutions at the 3 and 5 positions of the pyrazole ring can modulate inhibitory activity and selectivity between meprin α and meprin β. nih.gov The initial finding that 3,5-diphenylpyrazole is a potent meprin α inhibitor served as a starting point for further modifications aimed at improving selectivity. nih.gov

For antifungal pyrazole carboxamides, molecular docking studies have provided insights into the binding mode of these inhibitors. researchgate.net For example, the carbonyl oxygen atom of a highly active derivative was found to form hydrogen bonds with the hydroxyl groups of TYR58 and TRP173 residues on the target enzyme, succinate (B1194679) dehydrogenase (SDH). mdpi.comresearchgate.net This information is crucial for designing new derivatives with enhanced binding affinity and, consequently, higher potency.

The following table summarizes key structural features that have been identified for enhanced potency and selectivity in various pyrazole derivatives.

| Target | Key Structural Feature | Method of Elucidation | Impact on Activity |

| Androgen Receptor | Specific steric and electrostatic fields | CoMFA/CoMSIA modeling | Provides suggestions for designing new antagonists. nih.gov |

| Meprin α/β | Symmetric and unsymmetric substitutions at C3/C5 | SAR exploration | Modulates inhibitory activity and selectivity. nih.gov |

| Succinate Dehydrogenase (Fungal) | Carbonyl oxygen of the amide | Molecular docking | Forms hydrogen bonds with key amino acid residues, enhancing potency. mdpi.comresearchgate.net |

| Meprin β | meta-substituted carboxyphenyl moiety | SAR exploration | Increased inhibitory activity. nih.gov |

Biological Activities and Mechanistic Studies of 3 Phenyl 1h Pyrazole 4 Carboxylic Acid Derivatives

Antimicrobial Activity

The pyrazole (B372694) ring is a foundational structure in the development of new antimicrobial agents, with numerous derivatives showing potent activity against a range of pathogens. mdpi.comekb.eg Research has focused on modifying the core pyrazole structure to enhance efficacy against drug-resistant bacterial and fungal strains. nih.gov

Antibacterial Efficacy (Gram-positive and Gram-negative)

Derivatives of 3-phenyl-1H-pyrazole-4-carboxylic acid have demonstrated significant antibacterial capabilities, inhibiting the growth of both Gram-positive and Gram-negative bacteria. researchgate.net Synthetic modifications, particularly the creation of hydrazone derivatives from precursors like 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid, have yielded compounds with notable potency. nih.gov

One study reported the synthesis of novel 1,3-diphenyl pyrazole derivatives that showed activity against the Gram-negative bacterium Acinetobacter baumannii, with minimum inhibitory concentrations (MIC) as low as 4 μg/mL. nih.gov Further investigations into pyrazole-derived hydrazones revealed broad-spectrum activity. nih.gov For instance, naphthyl-substituted pyrazole hydrazones were effective against Gram-positive strains and A. baumannii with MIC values ranging from 0.78 to 1.56 μg/ml. nih.gov Similarly, other 3-phenyl pyrazole derivatives have been identified as moderate growth inhibitors of Staphylococcus aureus, with MIC values recorded as low as 16 μg/ml. nih.gov

The efficacy of these compounds is often influenced by the nature of the substituents on the pyrazole and phenyl rings. nih.gov For example, trifluoromethyl groups have been shown to significantly increase activity against Gram-positive bacteria like S. aureus and B. subtilis. nih.gov

| Derivative Type | Target Organism(s) | Reported Efficacy (MIC) | Source |

|---|---|---|---|

| 1,3-Diphenyl pyrazole derivatives | Acinetobacter baumannii (Gram-negative) | As low as 4 μg/mL | nih.gov |

| Naphthyl-substituted pyrazole hydrazones | Gram-positive strains, A. baumannii | 0.78–1.56 μg/mL | nih.gov |

| 3-Phenyl pyrazoles | Staphylococcus aureus (Gram-positive) | As low as 16 μg/mL | nih.gov |

| 1H-pyrazole-3-carboxylic acid derivatives | Bacillus cereus, Staphylococcus aureus, Escherichia coli, Pseudomonas putida | Demonstrated inhibitory effects | researchgate.net |

Antifungal Efficacy and Anti-biofilm Properties

In addition to their antibacterial properties, pyrazole derivatives have been investigated for their effectiveness against fungal pathogens and their ability to disrupt biofilms. mdpi.com Biofilms are communities of microorganisms that adhere to surfaces, providing them with increased resistance to antimicrobial agents. semanticscholar.org

Several studies have highlighted the antifungal potential of pyrazole derivatives. A series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides displayed moderate to excellent activity against seven types of phytopathogenic fungi, with some compounds exceeding the efficacy of the commercial fungicide boscalid (B143098). mdpi.com Other pyrazole derivatives have shown pronounced effects against fungi from the genus Candida. biointerfaceresearch.com

The anti-biofilm properties of these compounds are also significant. Derivatives of 4,5-dihydro-1H-pyrazole-1-carboximidamide hydrochloride were found to prevent biofilm formation in Salmonella species. semanticscholar.org In another study, 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles demonstrated a high percentage of biofilm inhibition, ranging from 86.6% to 95.6%, against multidrug-resistant Acinetobacter baumannii. nih.gov This ability to inhibit biofilm formation is crucial for combating persistent and resistant infections. semanticscholar.org

| Derivative Type | Activity | Target Organism(s) | Key Finding | Source |

|---|---|---|---|---|

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides | Antifungal | Various phytopathogenic fungi | Some derivatives showed higher activity than boscalid. | mdpi.com |

| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles | Anti-biofilm | Acinetobacter baumannii (MDR) | Inhibited biofilm formation by 86.6% to 95.6%. | nih.gov |

| 4,5-Dihydro-1H-pyrazole-1-carboximidamide hydrochloride | Anti-biofilm | Salmonella spp. | Effectively prevented biofilm formation. | semanticscholar.org |

| General pyrazole derivatives | Antifungal | Candida spp. | Showed pronounced inhibitory effects. | biointerfaceresearch.com |

Investigated Mechanisms of Antimicrobial Action (e.g., SDH inhibition)

Understanding the mechanism of action is vital for the development of effective antimicrobial drugs. For pyrazole derivatives, a primary mechanism of antifungal action is the inhibition of the enzyme succinate (B1194679) dehydrogenase (SDH). researchgate.net SDH is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle, making it an excellent target for fungicides.

The pyrazole-4-carboxamide moiety is a key structural element in many SDH inhibitors (SDHIs). researchgate.net Molecular docking studies of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have shown that the carbonyl oxygen atom of the compound can form hydrogen bonds with key amino acid residues, such as TYR58 and TRP173, within the active site of the SDH enzyme, leading to its inhibition. mdpi.com

Beyond SDH inhibition, other mechanisms have been identified for the antibacterial effects of pyrazole derivatives. For example, the mode of action for certain naphthyl-substituted pyrazole-derived hydrazones has been attributed to their ability to disrupt the bacterial cell wall. nih.gov

Anti-inflammatory Properties

Pyrazole derivatives are well-known for their anti-inflammatory properties, with some compounds having been developed into clinically used non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The anti-inflammatory effects of this compound derivatives are often mediated through the inhibition of key inflammatory pathways and enzymes.

Inhibition of Inflammatory Mediators (e.g., TNF-α, IL-6)